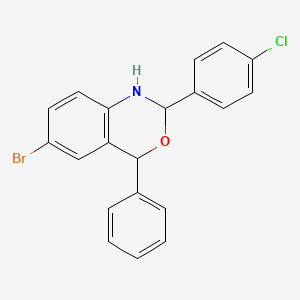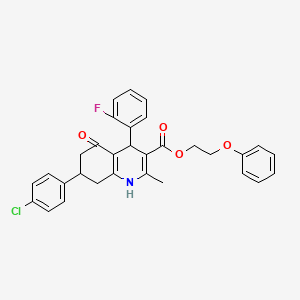![molecular formula C25H22N2OS B11679417 N-[(2Z)-3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B11679417.png)
N-[(2Z)-3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE is a complex organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzoyl chloride with 3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise temperature control and the use of high-purity reagents .
化学反応の分析
Types of Reactions
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic rings .
科学的研究の応用
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
作用機序
The mechanism by which N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE exerts its effects is primarily through interaction with specific molecular targets. The thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-3-(4-Methylphenyl)-N-phenyl-2-propenamide
Uniqueness
N-[(2E)-3,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-4-METHYLBENZAMIDE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C25H22N2OS |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-4-methylbenzamide |
InChI |
InChI=1S/C25H22N2OS/c1-17-4-10-20(11-5-17)23-16-29-25(27(23)22-14-8-19(3)9-15-22)26-24(28)21-12-6-18(2)7-13-21/h4-16H,1-3H3 |
InChIキー |
YXCANNNTQXZBRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=C(C=C3)C)N2C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11679350.png)
![Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-tert-butylphenyl)sulfonyl]carbamate](/img/structure/B11679352.png)
![6-chloro-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11679359.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11679368.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11679390.png)
![(5Z)-5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679393.png)
![dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11679400.png)
![(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679409.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679422.png)
![3-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11679432.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate](/img/structure/B11679436.png)

